N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)isonicotinamide
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Description
Synthesis Analysis
The synthesis of pyridazine derivatives, such as the one , involves strategic structural modifications to enhance activity and selectivity. Starting from a basic pyridazine compound, different substituents are introduced at specific positions to optimize the desired biological activity. For example, the introduction of a lipophilic group in the pyridazine ring has been shown to enhance acetylcholinesterase inhibitory activity, a property relevant to Alzheimer's disease treatment (Contreras et al., 2001). Moreover, the synthesis of stereochemically distinct isomers of pyridazinone derivatives reveals the importance of stereochemistry in defining the pharmacological profile of such compounds (Howson et al., 1988).
Molecular Structure Analysis
Molecular structure analysis of pyridazine derivatives has highlighted the significance of specific substituents and their placement for biological activity. The introduction of substituents like the 4-methylpiperidinyl group affects the molecule's ability to interact with biological targets, as seen in various studies focusing on enhancing the activity of pyridazine derivatives through structural modifications (Raval et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving pyridazine derivatives often aim at introducing or modifying functional groups to achieve desired chemical properties. For instance, the interaction of pyridazine compounds with Grignard reagents highlights the reactivity of these molecules and their potential for further functionalization (Ismail et al., 1984).
Physical Properties Analysis
The physical properties of pyridazine derivatives, including solubility, melting point, and crystalline structure, play a crucial role in their application in medicinal chemistry. These properties are influenced by the molecular structure and the presence of specific substituents (Bernofsky, 1979).
Chemical Properties Analysis
The chemical properties of "N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)isonicotinamide" and related compounds, including their reactivity, stability, and interaction with biological targets, are fundamental for their application in drug design and development. Studies focusing on the synthesis and evaluation of pyridazine derivatives provide insight into their chemical behavior and potential as therapeutic agents (Javed et al., 2013).
Mechanism of Action
Target of action
The targets of a compound are usually proteins such as enzymes or receptors in the body. The specific targets depend on the structure of the compound and its chemical properties. For example, compounds with a pyridazin-3-yl group have been found to have anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
properties
IUPAC Name |
N-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O/c1-16-10-14-27(15-11-16)21-7-6-20(25-26-21)17-2-4-19(5-3-17)24-22(28)18-8-12-23-13-9-18/h2-9,12-13,16H,10-11,14-15H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXRHOLSROVTQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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